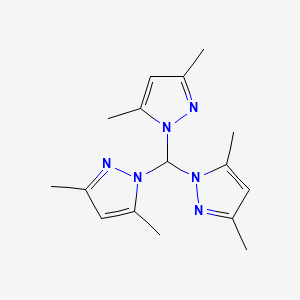
Tris(3,5-dimethyl-1-pyrazolyl)methane
Übersicht
Beschreibung
Tris(3,5-dimethyl-1-pyrazolyl)methane is a chemical compound with the molecular formula C16H22N6 . It appears as a white to off-white crystal .
Synthesis Analysis
The synthesis of Tris(3,5-dimethyl-1-pyrazolyl)methane has been reported in several studies. For instance, one study describes the preparation of a complex by reacting [Rh (CO)2 (μ-Cl)]2 with HC (pz′)3 in the presence of Tl [PF6] . Another study presents the synthesis of europium (III) complexes with two neutral scorpionate ligands: trispyrazolylmethane (HCPz3) and its methylated analog, tris (3,5-dimethyl-1-pyrazolyl)methane (HC (PzMe2)3) .Molecular Structure Analysis
The molecular structure of Tris(3,5-dimethyl-1-pyrazolyl)methane is characterized by a central carbon atom surrounded by three 3,5-dimethyl-1-pyrazolyl groups . The complex [Rh (CO)2 {HC (pz′)3}] [PF6] has a distorted square pyramidal structure with a κ3-HC (pz′)3 ligand .Chemical Reactions Analysis
Tris(3,5-dimethyl-1-pyrazolyl)methane has been used in various chemical reactions. For example, the tricarbonyl [Mn (CO)3 {HC (pz′)3}] [PF6] reacts with a range of P-, N- and C-donor ligands, L, in the presence of trimethylamine oxide to give [Mn (CO)2L {HC (pz′)3}]+ .Physical And Chemical Properties Analysis
Tris(3,5-dimethyl-1-pyrazolyl)methane has a molecular weight of 298.39 . It has a melting point range of 150 - 154 °C . It is a solid at 20 °C .Wissenschaftliche Forschungsanwendungen
- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used as a reagent in chemical synthesis . It’s often used in the formation of complex compounds due to its ability to act as a ligand, binding to a central metal atom to form a coordination complex .
- Method of Application : The compound is typically used in its solid form and can react with various substances under different conditions . For example, it can react with pyrazoles in the absence of solvent under varying conditions such as temperature, time, stoichiometry, and the reaction atmosphere .
- Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .
- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used in crystallography, the study of crystal structures, due to its ability to form crystals .
- Method of Application : The compound is used in its solid form and its crystal structure is determined using X-ray crystallography .
- Results : The results provide detailed information about the arrangement of atoms within the crystal and the chemical bonds that hold the atoms together .
Chemical Synthesis
Crystallography
- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used as a catalyst in organic transformations . It has been reported as a catalyst precursor for various reactions such as oxidation, hydroformylation, hydrogenation, alkane hydroxylation, benzene carbonylation, olefin polymerization, nitrene transfer reactions, nitroaldol condensation, azide-alkyne cycloaddition, and Heck C–C coupling .
- Method of Application : The compound is used in its solid form and reacts with various substances under different conditions . For example, it can react with benzaldehyde and nitromethane or nitroethane in aqueous medium to afford 2-nitro-1-phenylethanol or 2-nitro-1-phenylpropanol .
- Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .
- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used in coordination chemistry, specifically in the synthesis of manganese carbonyl complexes .
- Method of Application : The compound reacts with a range of P-, N- and C-donor ligands in the presence of trimethylamine oxide to give various complexes .
- Results : The results provide detailed information about the structure and properties of the resulting complexes .
Catalysis
Coordination Chemistry
- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane may be used in the production of food, drugs, pesticides, or biocidal products .
- Method of Application : The specific methods of application would depend on the product being produced .
- Results : The outcomes would vary based on the specific product and its intended use .
- Application : Tris(3,5-dimethyl-1-pyrazolyl)methane is used as a catalyst in a range of organic transformations . It has been reported as a catalyst precursor for reactions such as carbene or nitrene C–H insertion, polymerization, and carbonyl derivatizations .
- Method of Application : The compound is used in its solid form and reacts with various substances under different conditions .
- Results : The outcomes of these reactions can vary widely depending on the specific conditions and reactants used .
Food, Drug, Pesticide or Biocidal Product Use
Catalysis in Organic Transformations
Eigenschaften
IUPAC Name |
1-[bis(3,5-dimethylpyrazol-1-yl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22/h7-9,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKUMKYWINNWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402342 | |
| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(3,5-dimethyl-1-pyrazolyl)methane | |
CAS RN |
28791-97-1 | |
| Record name | 1,1',1''-Methanetriyltris(3,5-dimethyl-1H-pyrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



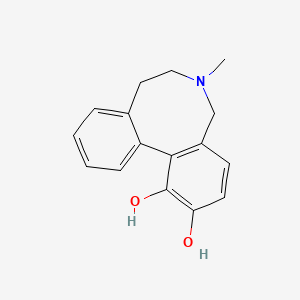
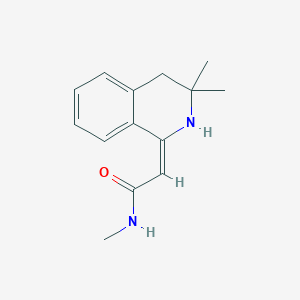
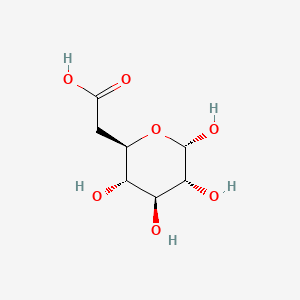

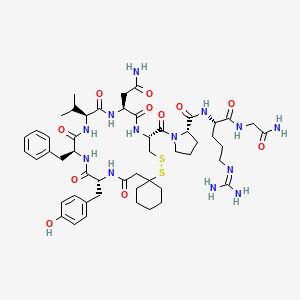

![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)
![1-(4-Bromophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]-1,4-diazepane](/img/structure/B1228864.png)
![ethyl 4-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate](/img/structure/B1228865.png)
![Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester](/img/structure/B1228866.png)
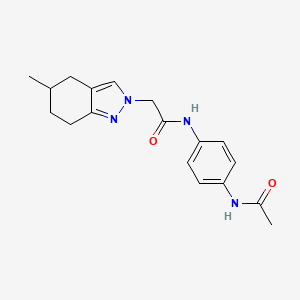
![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)
![2-(Thiophen-2-ylsulfonylamino)benzoic acid [2-(3-acetylanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228871.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-[(4-methylphenyl)methylthio]propanamide](/img/structure/B1228874.png)